2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid
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Overview
Description
2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid is a heterocyclic compound that features a pyrrolo[3,2-d]pyrimidine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Preparation Methods
The synthesis of 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid typically involves the following steps:
Chemical Reactions Analysis
2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid undergoes various chemical reactions:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with various nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which can modify the electronic properties of the molecule and potentially enhance its biological activity.
Common Reagents and Conditions: Typical reagents used in these reactions include bases, acids, and oxidizing or reducing agents.
Major Products: The major products formed from these reactions include substituted pyrrolo[3,2-d]pyrimidine derivatives with potential biological activities.
Scientific Research Applications
2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a core structure in the design and synthesis of kinase inhibitors, which are used in cancer therapy.
Biological Studies: The compound is used in the study of cell signaling pathways and the development of targeted therapies.
Chemical Biology: It is employed in the synthesis of chemical probes to investigate biological processes at the molecular level.
Industrial Applications: The compound is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes such as kinases, which play a crucial role in cell signaling and regulation.
Pathways Involved: By inhibiting these enzymes, the compound can disrupt signaling pathways that are essential for cancer cell proliferation and survival.
Biological Effects: The inhibition of these pathways leads to cell cycle arrest and apoptosis, making the compound a potential candidate for cancer therapy.
Comparison with Similar Compounds
2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid can be compared with other similar compounds:
Similar Compounds: Compounds such as 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid and 5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid, 2-chloro-, methyl ester share structural similarities
Uniqueness: The unique substitution pattern and functional groups of this compound contribute to its distinct biological activities and potential therapeutic applications
Properties
Molecular Formula |
C7H4ClN3O2 |
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Molecular Weight |
197.58 g/mol |
IUPAC Name |
2-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C7H4ClN3O2/c8-7-9-2-5-3(11-7)1-4(10-5)6(12)13/h1-2,10H,(H,12,13) |
InChI Key |
RMORSXLVFDBGCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC2=CN=C(N=C21)Cl)C(=O)O |
Origin of Product |
United States |
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